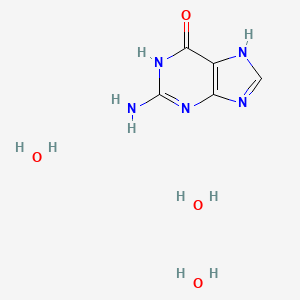

2-Amino-1H-purin-6(9H)-one trihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

683208-61-9 |

|---|---|

Molecular Formula |

C5H11N5O4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;trihydrate |

InChI |

InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2 |

InChI Key |

ZAFHXARCOCYSSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O |

Origin of Product |

United States |

Molecular Structure, Tautomerism, and Conformational Dynamics of 2 Amino 1h Purin 6 9h One

Theoretical and Computational Elucidation of Tautomeric Equilibria

Computational chemistry provides powerful tools to investigate the tautomeric equilibria of guanine (B1146940), offering insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have been extensively employed to determine the relative stabilities of guanine's various tautomers. nih.govmdpi.comnih.gov These calculations consistently show that the keto tautomers are generally more stable than the enol and imino forms in the gas phase. nih.govnih.govcuni.cz

The number of possible tautomers for guanine is significant, with calculations identifying up to 20 distinct forms, comprising 10 amino and 10 imino species. acs.org High-level computational models, such as the Pisa composite scheme (PCS), have been developed to provide accurate predictions of the structures, relative stabilities, and spectroscopic parameters of these tautomers. nih.govacs.org

Theoretical studies have revealed that the energy differences between the lowest energy tautomers are small, making their relative stability highly sensitive to the level of theory used in the calculations. nih.gov For instance, in the gas phase, the keto form with a hydrogen atom at the N7 position is often predicted to be the global minimum, closely followed by the canonical form with the hydrogen at the N9 position. nih.govcuni.cz However, other rare tautomers are considerably less stable. nih.govcuni.cz

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Keto (N7H) | 0.00 | CCSD(T)/aug-cc-pVDZ // RI-MP2/TZVPP |

| Keto (N9H) - Canonical | ~0.5 - 1.0 | Various High-Level Methods |

| Enol/Imino Tautomers | > 7 | Various High-Level Methods |

This table presents a generalized summary of relative tautomer stabilities based on high-level quantum chemical calculations. The exact values can vary depending on the specific computational methodology employed.

The interconversion between different tautomers occurs through proton transfer events. Theoretical studies have investigated the pathways and activation energies for these transfers. iau.ir In the gas phase, the activation Gibbs free energies for tautomerization are generally high, suggesting that these processes are unlikely to occur spontaneously without a catalyst or solvent mediation. iau.ir For example, theoretical studies on a related purine (B94841) analog showed high activation energies for proton transfer in the gas phase. iau.ir

The presence of even a few water molecules can significantly lower the activation energy barriers for proton transfer, highlighting the crucial role of the immediate environment in facilitating tautomer interconversion. iau.ir Computational models that include explicit water molecules have demonstrated that water can act as a proton shuttle, creating a lower-energy pathway for the tautomerization process. iau.ir

Environmental and Solvation Effects on Molecular Conformation and Tautomerism

The surrounding environment, particularly an aqueous solution, has a profound impact on the conformational preferences and tautomeric equilibrium of guanine.

Solvation, especially by water, significantly influences the relative stabilities of guanine tautomers. nih.govnih.gov While the keto forms are favored in the gas phase, the presence of a bulk solvent can alter these preferences. nih.govcuni.cz The polarizable continuum model (PCM) is a computational method used to simulate the effects of a solvent environment. nih.govnih.gov

Studies have shown that bulk water can surprisingly favor some of the rare tautomers over the canonical form. nih.govcuni.cz For instance, molecular dynamics free energy calculations have suggested that in a water phase, certain rare tautomers might be significantly more stable than the canonical form. nih.gov This highlights the importance of considering the solvent environment when studying the tautomerism of biological molecules. The hydration shell, the immediate layer of water molecules surrounding the guanine molecule, plays a critical role in mediating these effects. nih.gov

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) | Change due to Solvation (kcal/mol) |

|---|---|---|---|

| 9H (Canonical) | 7.18 | 1.91 | -5.27 |

| 7H | Reference | Reference | - |

This table illustrates the significant stabilization of the 9H tautomer relative to the 7H tautomer upon solvation in water, based on computational studies of aminopurines. nih.gov Note that for unsubstituted purine, the N7H and N9H tautomers dominate in water. nih.gov

Intermolecular hydrogen bonds between guanine and water molecules are fundamental to its solubility and tautomeric equilibrium in aqueous solution. wikipedia.orgresearchgate.net Guanine has multiple sites for hydrogen bonding, acting as both a hydrogen bond donor (the N1-H and amino group) and an acceptor (the C6 carbonyl group and ring nitrogens). wikipedia.orgresearchgate.net

Theoretical calculations have shown that the interaction with water molecules can stabilize certain tautomeric forms. researchgate.netnih.gov The formation of cyclic complexes between guanine and water, where water molecules bridge different parts of the guanine molecule, is an important feature of its hydration. researchgate.net These hydrogen bonding interactions can increase the acidity of the purine ring, which in turn can influence tautomeric preferences. nih.gov The geometry of the amino group and the C6=O carbonyl group are particularly sensitive to these interactions with water. researchgate.net

Spectroscopic Characterization of Molecular Conformation and Tautomeric States

Spectroscopic techniques, in conjunction with theoretical calculations, are essential for identifying and characterizing the different tautomers of guanine. nih.govnih.gov Techniques like microwave spectroscopy have been used to detect multiple tautomers of guanine in the gas phase. acs.org Vibrational spectroscopy, including infrared (IR) spectroscopy, provides signatures of the different tautomeric forms based on their unique vibrational modes. nih.gov For example, the NH stretching frequencies can help distinguish between keto and enol forms. nih.gov

Vibrational Spectroscopy (FTIR, Raman, Surface-Enhanced Raman Spectroscopy (SERS), Inelastic Neutron Scattering (INS)) for Conformational Analysis

Vibrational spectroscopy methods are powerful tools for investigating the conformational states of guanine. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and environment.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy have been extensively used to study solid-state guanine. nih.gov Assignments for the infrared bands have been proposed, and the spectral differences between guanine and its nucleoside, guanosine (B1672433), have been analyzed. nih.gov In studies of anhydrous guanine, both experimental and calculated FTIR spectra have been used to understand its condensed-state structure. researchgate.net For instance, a band at 1672 cm⁻¹ has been used as a reference for scaling in comparative spectral analysis. researchgate.net Raman spectroscopy, complementary to FTIR, provides information on different vibrational modes. The most intense feature in the Raman spectrum of anhydrous guanine, observed around 650 cm⁻¹, is attributed to the in-plane breathing mode of the purine ring. researchgate.net This particular mode is often used as a spectroscopic marker for DNA conformational studies. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) offers enhanced sensitivity for studying molecules adsorbed on metal surfaces, allowing for the analysis of guanine at very low concentrations. optica.org SERS spectra of guanine show significant differences compared to its solution spectra, including line shifts, changes in relative intensities, and the appearance of new bands. utwente.nl For example, the in-phase ring stretching vibration shifts significantly from 680 cm⁻¹ in solution to 656 cm⁻¹ in the SERS spectrum. utwente.nl SERS is particularly sensitive to the presence of adenine (B156593), a related purine, due to a large enhancement of its 739 cm⁻¹ band. nih.gov The technique can clearly differentiate the characteristic peaks of guanine from other DNA bases. researchgate.net

Inelastic Neutron Scattering (INS) provides unique information about molecular vibrations, especially those involving hydrogen atoms, and is complementary to optical spectroscopy techniques like FTIR and Raman. ias.ac.inoxfordneutronschool.org Low-temperature INS spectra of guanine have been measured and analyzed to understand its vibrational modes. nih.gov Normal mode analysis, using methods like the Wilson GF-method, has been employed to assign the intense peaks observed in the INS spectrum. nih.gov This technique is particularly useful for studying out-of-plane molecular vibrations. researchgate.net

Interactive Data Table: Key Vibrational Bands of Guanine

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | SERS (cm⁻¹) | Reference(s) |

| Purine Ring Breathing | ~650 | 656 | researchgate.netutwente.nl | |

| Carbonyl Stretch / NH₂ Scissoring | 1672 | 1674 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the tautomeric forms of guanine in solution. nih.gov Tautomers are isomers that differ in the position of a proton, and their equilibrium can be influenced by the solvent and intermolecular interactions.

The canonical keto-amino tautomer of guanine is remarkably stable. nih.gov However, the existence of rare tautomers can be confirmed in solution through intermolecular hydrogen-bonding interactions with specific partner molecules. nih.govnih.gov These interactions result in characteristic signals in proton NMR spectra. nih.govnih.gov For instance, studies on isocytosine, a structural fragment of guanine, have shown that rare tautomers can be stabilized in solution by forming dimers, which can be detected by variable-temperature NMR spectroscopy. nih.gov Previous reports suggest that in the aqueous phase, guanine exists as a mixture of two main tautomers: the N9H form (around 85%) and the N7H form (around 15%). researchgate.net Low-temperature NMR experiments have been crucial in confirming the formation of hydrogen-bonded complexes of tautomers in solution. rsc.org

Mass Spectrometry and Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Tautomer Studies

In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of guanine tautomers can be investigated. Mass spectrometry coupled with spectroscopic techniques is ideal for these studies.

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful method for obtaining vibrational spectra of mass-selected ions in the gas phase. nih.govwikipedia.org This technique involves irradiating trapped ions with a tunable infrared laser, causing them to fragment upon resonant absorption of multiple photons. wikipedia.org By monitoring the fragmentation yield as a function of the laser wavelength, an IR action spectrum is generated, which reflects the vibrational modes of the ion. nih.gov This method is highly sensitive and can differentiate between isomers, making it suitable for studying the structures of different guanine tautomers in the gas phase. nih.govmdpi.com The combination of mass spectrometry with IRMPD allows for the structural elucidation of gas-phase ions by comparing the experimental IRMPD spectrum with theoretical spectra calculated for candidate structures. nih.gov

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide a theoretical framework to understand the electronic structure, stability, and reactivity of 2-Amino-1H-purin-6(9H)-one. These computational methods complement experimental findings and offer deeper insights into the molecule's behavior at an atomic level.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that describes the molecule's stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. chalcogen.ro For guanine and its derivatives, the HOMO-LUMO energy gap can be calculated using computational methods like Density Functional Theory (DFT). nih.gov These calculations help in understanding the electronic and optical properties of the molecule. nih.gov For example, in the context of dye-sensitized solar cells, the HOMO and LUMO energy levels of guanine-derived dyes are critical for efficient electron injection and regeneration. nih.gov The HOMO-LUMO energy gap for an isolated guanine molecule has been calculated to be significant, implying high kinetic stability. chalcogen.ro

Interactive Data Table: Calculated Frontier Orbital Energies of a Guanine-Graphene System

| Molecular Orbital | Energy (eV) | Reference |

| HOMO (242) | -3.7552 | chalcogen.ro |

| LUMO (243) | 2.5897 | chalcogen.ro |

| HOMO-LUMO Gap | 6.3449 | chalcogen.ro |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses of Intramolecular and Intermolecular Interactions

Atoms in Molecules (AIM) theory , developed by Bader, provides a method to define atoms and the bonds between them based on the topology of the electron density. ias.ac.inwiley-vch.de This analysis can characterize both intramolecular and intermolecular interactions, including hydrogen bonds and van der Waals interactions. researchgate.netnih.gov By locating critical points in the electron density, such as bond critical points (BCPs), AIM analysis provides a rigorous description of the chemical bonding within a molecule. ias.ac.in This approach has been used to investigate the nature of interactions in a wide range of systems, from small molecules to DNA base pairs. ias.ac.in

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Characterization

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is typically mapped onto the molecule's electron density surface, with different colors representing regions of different electrostatic potential. researchgate.net

Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net For guanine, MEP maps show that the most negative potential is located around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. sphinxsai.com Conversely, the hydrogen atoms attached to the amino group and the purine ring exhibit positive potential, making them susceptible to nucleophilic interactions. sphinxsai.com This information is crucial for understanding how guanine interacts with other molecules, including its role in hydrogen bonding within the DNA double helix. mdpi.com

Hyperpolarizability Analysis and Non-Linear Optical Response

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.orgresearchgate.net The NLO response of a molecule is related to its hyperpolarizability, which describes the non-linear change in the dipole moment of a molecule in the presence of a strong electric field, such as that from a laser.

The potential for 2-Amino-1H-purin-6(9H)-one to exhibit NLO properties stems from its extended π-conjugated system and the presence of electron-donating (amino group) and electron-withdrawing (carbonyl group) functionalities. researchgate.netnih.gov The arrangement of molecules in the crystal lattice is also a critical factor for observing a macroscopic NLO effect. rsc.orgrsc.org

For instance, computational studies on other organic crystals have shown that the crystalline environment can significantly enhance NLO behavior. rsc.orgrsc.org The hydrogen bonding network in 2-Amino-1H-purin-6(9H)-one trihydrate, involving the purine and water molecules, is expected to influence the crystal packing and could lead to a favorable alignment of molecular dipoles, potentially resulting in a significant second-order NLO response (Second Harmonic Generation). acs.orgresearchgate.net

Table 1: Key Molecular Properties of 2-Amino-1H-purin-6(9H)-one (Guanine) and Related Compounds

| Compound | Common Tautomers | Key Structural Features | Potential for NLO |

| 2-Amino-1H-purin-6(9H)-one | keto-N9H, keto-N7H | Planar heterocyclic rings, amino and carbonyl groups | Yes, due to π-conjugation and donor-acceptor groups |

| Guanine Monohydrate | keto-N9H | Water molecule influences crystal packing via H-bonds | Dependent on crystal symmetry |

| Anhydrous Guanine | keto-N7H, keto-N9H | Densely packed layers with π-π stacking | Dependent on crystal symmetry |

Table 2: Computational Methods for NLO Property Analysis

| Method | Information Provided | Relevance to 2-Amino-1H-purin-6(9H)-one |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, hyperpolarizability (β) | Prediction of NLO properties and understanding electronic contributions |

| Time-Dependent DFT (TD-DFT) | Excitation energies, transition dipole moments | Insight into the origin of NLO response from electronic transitions |

| Polarizable Continuum Model (PCM) | Solvation effects on molecular properties | To model the influence of the aqueous environment on tautomerism and NLO properties |

Crystallographic Investigations and Structural Polymorphism of Guanine and Its Hydrates

Single-Crystal X-ray Diffraction Analysis of 2-Amino-1H-purin-6(9H)-one Trihydrate

While the hydrated forms of guanine (B1146940) are well-documented, specific single-crystal X-ray diffraction data for 2-Amino-1H-purin-6(9H)-one trihydrate is not extensively detailed in prominent research literature. However, comprehensive studies have been conducted on the closely related guanine monohydrate (GM).

Powder X-ray diffraction (PXRD) patterns of guanine monohydrate crystals produced by bacteria show a strong correlation with the simulated patterns derived from single-crystal X-ray diffraction data. nih.gov This indicates a high degree of structural similarity between biogenic and synthetic guanine monohydrate. The analysis of these crystals using various spectroscopic and diffraction techniques confirms that guanine is the primary component and exists in its monohydrate crystalline form. nih.gov

The general technique of single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure of molecules. rigaku.comyoutube.com It provides precise measurements of molecular dimensions, bond angles, and intermolecular interactions, which are crucial for understanding the properties of crystalline materials. rigaku.com

| Parameter | Description |

| Technique | Single-Crystal X-ray Diffraction |

| Purpose | To determine the three-dimensional atomic structure of a crystal. |

| Information Obtained | Unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. |

| Application to Guanine Hydrates | Used to characterize the crystal structure of guanine monohydrate, revealing details of its hydrogen bonding and packing. nih.gov |

Interactive Data Table: General Principles of Single-Crystal X-ray Diffraction

Examination of Hydrogen Bonding Networks and Crystal Packing Motifs in Hydrated Guanine Crystals

The crystal structures of hydrated guanine are significantly influenced by extensive hydrogen bonding networks. In these crystals, guanine molecules, which can act as both hydrogen bond donors and acceptors, form layered structures through supramolecular self-assembly and π-π stacking interactions. nih.gov

In the crystal structure of a disodium (B8443419) guanine heptahydrate salt, guanine molecules are linked to adjacent water molecules through O-H⋯N and O-H⋯O hydrogen bonds, creating a complex network structure. pharmaffiliates.com These interactions are fundamental in stabilizing the crystal lattice. The study of hydrogen bond dynamics in guanine crystals compared to cytosine crystals reveals significant differences in their hydrogen bond networks, with guanine exhibiting a more substantial charge flow within its planar surfaces. bldpharm.com

Theoretical studies on hydrated guanine show that the degree of hydration significantly influences the structural non-planarity of the guanine molecule in its excited state. chemspider.com This suggests that the dynamics of guanine are dependent on its hydration level. Furthermore, computer simulations have been employed to map the hydration structure around guanine-cytosine base pairs, highlighting how surrounding water molecules can modulate the hydrogen bonds between the bases. mdpi.com

| Interaction Type | Description | Role in Guanine Hydrates |

| O-H⋯N | Hydrogen bond between a water molecule's hydrogen and a nitrogen atom of guanine. | Key for linking guanine and water molecules. pharmaffiliates.com |

| O-H⋯O | Hydrogen bond between a water molecule's hydrogen and the oxygen atom of guanine. | Contributes to the stability of the hydrated crystal structure. pharmaffiliates.com |

| N-H⋯N | Hydrogen bond between the amino group of one guanine and a nitrogen atom of another. | Important in the formation of guanine-guanine base pairs and quartets. researchgate.net |

| N-H⋯O | Hydrogen bond between the amino group of guanine and its carbonyl oxygen. | A common motif in guanine crystal structures. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of adjacent guanine molecules. | Stabilizes the layered structure of guanine crystals. researchgate.net |

Interactive Data Table: Key Intermolecular Interactions in Hydrated Guanine Crystals

Structural Polymorphism of Guanine in Anhydrous and Hydrated Forms

Guanine exhibits significant structural polymorphism, existing in both anhydrous and hydrated crystalline forms. To date, three anhydrous polymorphs and one monohydrate of guanine have been identified. The anhydrous forms are designated as α-guanine (α-AG) and β-guanine (β-AG), in addition to a form derived from dehydrated guanine monohydrate.

The α and β polymorphs of anhydrous guanine possess nearly identical hydrogen-bonded planes but differ in the stacking of these layers. The α-polymorph is the most thermodynamically stable form, while the β-polymorph is metastable. Biogenic guanine crystals, such as those found in fish, are often composed of the metastable β-AG. The transformation from the β to the α form can occur in an aqueous suspension over time.

Guanine monohydrate can be obtained from highly acidic solutions (pH ~1–3), while neutral and basic solutions (pH ~7–13) favor the formation of anhydrous guanine. A novel tautomeric polymorph of anhydrous guanine, composed of a N₇-G purine (B94841) ring, can be obtained by dehydrating guanine monohydrate. This dehydration and subsequent rehydration can be a reversible process.

| Polymorph | Hydration State | Key Characteristics |

| α-Guanine (α-AG) | Anhydrous | Thermodynamically most stable form. |

| β-Guanine (β-AG) | Anhydrous | Metastable form, often found in biogenic crystals. |

| Dehydrated GM | Anhydrous | Tautomeric polymorph obtained from dehydrating guanine monohydrate. |

| Guanine Monohydrate (GM) | Hydrated | Forms in acidic conditions; can transform to anhydrous forms. |

Interactive Data Table: Major Polymorphs of Guanine

Polymorphism of Guanine-Rich Nucleic Acid Quadruplex Structures

Guanine-rich nucleic acid sequences have the remarkable ability to fold into four-stranded structures known as G-quadruplexes. nih.gov These structures are formed by the stacking of G-tetrads, which are planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The human genome contains numerous guanine-rich sequences capable of forming G-quadruplexes, particularly in telomeric regions and gene promoters. nih.gov

G-quadruplexes are highly polymorphic in nature, adopting a variety of different topologies. These structures can be formed from a single nucleic acid strand (intramolecular) or from multiple strands (intermolecular). The orientation of the strands relative to one another defines the topology, which can be parallel, antiparallel, or hybrid (a combination of parallel and antiparallel strands). The loops connecting the G-tracts also contribute to the structural diversity of G-quadruplexes. The polymorphism of these structures is thought to be linked to their biological functions, including roles in gene regulation, DNA replication, and the stability of chromosome ends. pharmaffiliates.com

The stability and the specific topology adopted by a G-quadruplex are governed by a number of factors. youtube.com These include:

Cation Identity: The presence of cations, particularly potassium (K⁺) and sodium (Na⁺), is crucial for the stability of G-quadruplexes. The cation is coordinated in the central cavity of the G-tetrads, neutralizing the electrostatic repulsion between the oxygen atoms of the guanines. The type of cation can influence the preferred topology. youtube.com

Sequence Composition: The specific sequence of the G-rich region, including the number of guanines in each tract and the composition of the loop regions, plays a significant role in determining the structure and stability. youtube.com For instance, replacing adenine (B156593) with thymine (B56734) in the loops of human telomeric G-quadruplexes can affect their thermal stability.

Loop Lengths: The length of the loops connecting the G-tracts influences the stability of the G-quadruplex. Shorter loops generally lead to greater stability in RNA G-quadruplexes, while DNA G-quadruplexes can be more stable with longer loops. youtube.com

Molecular Crowding: The crowded environment within a cell can significantly impact the conformation and stability of G-quadruplexes, often favoring more compact structures.

The dynamic equilibrium between different G-quadruplex conformations, influenced by these factors, may be a key aspect of their biological function. rigaku.com

| Factor | Influence on G-Quadruplex Stability and Polymorphism |

| Cation Identity (e.g., K⁺, Na⁺) | Essential for stabilizing the G-tetrads; can influence the adopted topology. youtube.com |

| Sequence Composition | The number of guanines per tract and the nature of loop bases affect structure and stability. youtube.com |

| Loop Length | Affects the overall stability, with optimal lengths differing between DNA and RNA G-quadruplexes. youtube.com |

| Molecular Crowding | Mimics the cellular environment and can promote the formation and stabilization of G-quadruplex structures. |

Interactive Data Table: Factors Influencing G-Quadruplex Stability

Enzyme-Mediated Guanine Crystallization Mechanisms

The crystallization of guanine can be mediated by enzymatic processes, providing a level of control over the resulting crystal polymorphs. An enzyme-mediated approach using purine nucleoside phosphorylase (PNP) can produce guanine crystals at a neutral pH. This method allows for the selective synthesis of either the α-AG or β-AG polymorph by adjusting the concentrations of the reactants (phosphate, guanosine (B1672433), and enzyme) or by introducing stirring to the reaction solution. The rate of change in the supersaturation of the solution appears to be a critical factor in determining which polymorph is formed.

In some bacteria, the formation of guanine crystals has been linked to deficiencies in certain enzymes involved in purine metabolism. Specifically, the absence of guanine deaminase can lead to an accumulation of guanine, which then provides the substrate for crystal formation. This suggests that in these organisms, guanine crystallization may be a consequence of a metabolic pathway alteration.

Supramolecular Self Assembly of Guanine Based Systems

Mechanism of G-Quartet Formation via Hydrogen Bonding

The fundamental building block of these supramolecular assemblies is the G-quartet, a planar structure formed by the association of four guanine (B1146940) molecules. wikipedia.orgresearchgate.net This assembly is driven by a specific network of hydrogen bonds. Each guanine molecule in the quartet acts as both a hydrogen bond donor and acceptor. nih.govnumberanalytics.com Specifically, the formation of the G-quartet involves Hoogsteen-type hydrogen bonding, where the N1 and N2 atoms of one guanine form hydrogen bonds with the O6 and N7 atoms of an adjacent guanine, respectively. mdpi.comresearchgate.net This cyclic arrangement results in a total of eight hydrogen bonds within each G-quartet, creating a highly stable planar motif. nih.gov The formation of these quartets is a spontaneous process for guanine-rich sequences under appropriate conditions. nih.gov

Hierarchical Organization into G-Quadruplexes and Columnar Aggregates

G-quartets serve as the foundational units for the construction of larger, more complex architectures. Through a hierarchical self-assembly process, G-quartets stack on top of one another to form G-quadruplexes. mdpi.comwikipedia.org This stacking is a key feature of the organization, leading to the formation of columnar aggregates. researchgate.net The resulting structures can be formed from one, two, or four separate nucleic acid strands. wikipedia.org Depending on the orientation of the strands, G-quadruplexes can be classified as parallel, antiparallel, or hybrid. mdpi.comgithub.io The loops connecting the guanine tracts that form the quartets can also adopt various geometries, further contributing to the structural diversity of these assemblies. github.io

Role of Non-Covalent Interactions in Directing Self-Assembly (e.g., π-π Stacking, Hoogsteen Base Pairing)

The interplay of these non-covalent forces, including hydrogen bonding and π-π stacking, dictates the final supramolecular architecture. rsc.orgrsc.org The cooperative nature of these interactions is a defining characteristic of guanine self-assembly, leading to the formation of well-defined and stable structures. researchgate.net

Influence of Metal Cations on Supramolecular Architecture Stability and Formation

Metal cations play an indispensable role in the formation and stabilization of G-quadruplex structures. nih.govfrontiersin.org Monovalent cations, particularly potassium (K+) and sodium (Na+), are essential for the formation of stable G-quadruplexes. nih.govresearchgate.net These cations are typically located in the central channel of the G-quadruplex, coordinated to the electron-rich oxygen (O6) atoms of the guanine bases in the G-quartets. mdpi.comfrontiersin.orgresearchgate.net This coordination neutralizes the electrostatic repulsion between the oxygen atoms and significantly contributes to the stability of the structure, in some cases more than the hydrogen bonding or stacking interactions. frontiersin.org

The type of metal cation can influence the specific conformation and stability of the G-quadruplex. nih.govrsc.org Factors such as the ionic radius and hydration energy of the cation determine its fit within the central channel and its bonding strength to the guanine O6 atoms. frontiersin.orgnih.gov For instance, K+ ions are generally more effective at stabilizing G-quadruplex structures than Na+ ions. researchgate.net Divalent cations can also influence G-quadruplex formation and stability, though their effects can be more complex and may lead to different structural outcomes. nih.govfrontiersin.org

| Cation Type | General Effect on G-Quadruplex Stability | Reference |

| Monovalent (e.g., K+, Na+) | Essential for formation and stability | nih.govfrontiersin.orgnih.govresearchgate.net |

| Divalent (e.g., Sr2+, Ba2+, Pb2+) | Can stabilize or destabilize depending on the specific ion and G-quadruplex structure | nih.govfrontiersin.orgrsc.org |

Utilization of Guanine Analogs as Building Blocks for Tailored Supramolecular Architectures

The principles of guanine self-assembly can be extended to guanine analogs to create novel supramolecular structures with tailored properties. rsc.orgbenthamdirect.com By synthetically modifying the guanine scaffold, researchers can influence the self-assembly process and control the resulting architecture. nih.gov For example, introducing lipophilic groups can promote self-assembly in organic solvents. rsc.org

The use of "designer" nucleobases allows for the construction of discrete assemblies with specific functions. For instance, certain guanine analogs have been shown to form "empty" G-quartets without the need for a templating cation. These tailored building blocks are valuable in the fields of supramolecular chemistry and materials science for creating functional nanomaterials. rsc.org Isoguanosine, a constitutional isomer of guanosine (B1672433), is another example of a guanine analog capable of self-associating into well-defined supramolecular structures. researchgate.net

Chemical Synthesis and Derivatization of Guanine Analogs

Synthetic Methodologies for Guanine (B1146940) and its Chemically Modified Derivatives

The synthesis of guanine and its analogs is a complex field, driven by the need for novel therapeutic agents and molecular probes. A variety of strategies have been developed to create modified guanine structures, including those with alterations at the O6, N2, C8, and N9 positions.

A significant area of focus has been the synthesis of O6-alkylating guanine derivatives . These compounds are of particular interest due to their ability to inactivate DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT), which can confer resistance to certain cancer chemotherapies. nih.govnih.gov A post-DNA synthesis strategy has been developed that utilizes a 2-amino-6-methylsulfonylpurine modified base to generate a wide array of O6-alkylguanine-containing oligodeoxyribonucleotides (ODNs). nih.gov This method has produced highly potent MGMT inactivators, such as an ODN containing O6-(4-bromothenyl)guanine, which exhibits an IC50 of 0.1 nM. nih.govnih.gov The alkylation of the O6 position alters the hydrogen bonding potential of guanine, changing its tautomeric form from keto to enol and disrupting proper pairing with cytosine. researchgate.net

The synthesis of 9-substituted guanine analogs is another critical area, leading to the development of important antiviral drugs. tandfonline.com For instance, the synthesis of acyclovir (B1169), a potent antiviral agent, involves the regioselective N9-alkylation of a guanine precursor. tandfonline.com Efficient, regioselective synthesis of guanosine (B1672433) analogs has been achieved using N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine, which provides the desired N9-substituted products in yields of 60% to 70%. ffame.org

Tricyclic guanosine analogs , which feature an additional ring fused to the purine (B94841) core, have also been synthesized and evaluated for their biological activities. nih.govnih.govacs.org These compounds can be prepared through the alkylation-condensation of guanosine nucleosides with reagents like phenylacyl bromide. nih.gov The resulting 3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine nucleosides have shown antiviral activity, and their properties can be modulated by substitutions on the appended third ring. nih.govnih.gov For example, late-stage functionalization of guanine-based nucleosides with 1,1,3,3-tetramethoxypropane (B13500) can yield tricyclic analogs with yields up to 50% for certain substrates. acs.org

| Derivative Class | Synthetic Strategy | Key Features & Yields | Reference |

| O6-Alkylating Guanines | Post-DNA synthesis using 2-amino-6-methylsulfonylpurine | Access to a variety of O6-alkylguanines. O6-(4-bromothenyl)guanine derivative shows IC50 of 0.1 nM for MGMT inactivation. | nih.govnih.gov |

| 9-Substituted Guanines | Regioselective alkylation of N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine | Yields of 60-70% for N9-substituted guanine derivatives. | ffame.org |

| Tricyclic Guanosine Analogs | Alkylation-condensation of guanosine nucleosides; Late-stage functionalization with 1,1,3,3-tetramethoxypropane | Produces fluorescent and biologically active compounds. Yields up to 50% for specific tricyclic products. | nih.govnih.govacs.org |

Site-Specific Functionalization and Mutagenesis of Guanine Moieties in Nucleic Acids

The ability to introduce specific modifications into guanine residues within DNA and RNA is crucial for studying their structure, function, and interactions. Various methods have been developed to achieve site-specific functionalization, often targeting the N2 and C8 positions of the guanine base.

N2-functionalization of guanine in oligonucleotides has been achieved through reductive amination. rsc.orgresearchgate.netamazonaws.comchemrxiv.org This method selectively modifies the N2-amine of guanosine and 2'-deoxyguanosine, leaving other nucleobases unaffected. rsc.orgresearchgate.netamazonaws.comchemrxiv.org The process involves the condensation of the exocyclic amine with an aldehyde, followed by reduction. researchgate.net This approach allows for the incorporation of a variety of functional handles into nucleic acids for downstream applications. rsc.orgresearchgate.net Post-oligomerization approaches have also been employed, where a modified monomer with a leaving group is incorporated into the oligonucleotide, followed by displacement with a desired functional group. researchgate.net

C8-modification of guanine is another important strategy, particularly for studying G-quadruplex structures. nih.gov Modifications at this position can be made without disrupting the Hoogsteen hydrogen bonding within a G-tetrad. nih.gov Derivatives such as 8-bromo-guanine and 8-oxo-guanine have been site-specifically incorporated into DNA sequences to investigate their effects on G-quadruplex stability and conformation. nih.gov The synthesis of lipophilic 8-substituted-2'-dG nucleolipids has also been reported, where modifications at the C8 position often lead to a change from the anti to the syn conformation around the glycosidic bond. nih.gov

| Modification Site | Method | Key Features | Reference |

| N2-Amine | Reductive Amination | Selective for guanine; allows incorporation of functional handles. | rsc.orgresearchgate.netamazonaws.comchemrxiv.org |

| N2-Amine | Post-oligomerization | Versatile for introducing adducts after oligonucleotide synthesis. | researchgate.net |

| C8-Position | Site-specific incorporation during synthesis | Probes G-quadruplex structure; can induce syn conformation. | nih.govnih.gov |

Synthesis of Guanine-Based Nucleosides, Nucleotides, and Oligonucleotide Analogs

The synthesis of guanine-based nucleosides, nucleotides, and their analogs is fundamental to the development of therapeutic agents and research tools. These synthetic efforts encompass the creation of modified sugars, phosphate (B84403) backbones, and the guanine base itself.

A significant challenge in the synthesis of guanosine analogs is achieving regioselectivity for the desired N9-glycosylation over the N7-isomer. tandfonline.com To address this, methods have been developed that employ bulky protecting groups on the guanine base to direct glycosylation to the N9 position. mdpi.com An alternative strategy involves using 2-amino-6-chloropurine (B14584) as a precursor, which can be glycosylated and subsequently converted to the guanine derivative, avoiding the need for a bulky O6-protecting group. mdpi.com

The synthesis of 2,6-diaminopurine (B158960) nucleosides is also of interest, as these can serve as intermediates for guanosine derivatives and have shown antiviral activity. conicet.gov.arwikipedia.org Microbial transglycosylation using whole-cell biocatalysts has been employed for the synthesis of these analogs. conicet.gov.ar A chemical approach for introducing 2,6-diaminopurine into oligonucleotides involves the use of a 2-fluoro-6-amino-adenosine phosphoramidite, where the fluorine at the 2-position can be displaced by an amine post-synthesis. nih.govacs.org

The creation of tricyclic guanosine analogs has been achieved through acid-catalyzed cyclization of guanine with reagents like 1,1,3,3-tetramethoxypropane. acs.org This late-stage functionalization can be applied to a range of substrates, including antiviral drugs like acyclovir and ganciclovir, as well as oligonucleotides. acs.org

| Analog Type | Synthetic Approach | Key Features | Reference |

| Guanosine Analogs | Regioselective N9-glycosylation using protecting groups or 2-amino-6-chloropurine precursor | Overcomes N7/N9 regioselectivity issues. | tandfonline.commdpi.com |

| 2,6-Diaminopurine Nucleosides | Microbial transglycosylation; Post-synthetic modification of 2-fluoro-6-amino-adenosine | Provides intermediates for guanosine synthesis and biologically active analogs. | conicet.gov.arnih.govacs.org |

| Tricyclic Guanosine Analogs | Acid-catalyzed cyclization of guanine with 1,1,3,3-tetramethoxypropane | Late-stage functionalization of various guanine-based molecules. | acs.org |

Investigation of Derivatization Effects on Guanine's Molecular Interactions and Supramolecular Assembly Propensity

The chemical modification of guanine can have profound effects on its molecular interactions and its ability to form higher-order structures, such as G-quadruplexes. These effects are often studied using techniques like NMR and circular dichroism (CD) spectroscopy.

C8-modified guanine derivatives have been extensively studied for their impact on G-quadruplex stability. nih.govnih.gov The substitution of a guanine with derivatives like 8-bromo-guanine or 8-oxo-guanine can either stabilize or destabilize the G-quadruplex, depending on the position of the modification and the original glycosidic conformation of the guanine residue. nih.gov For instance, C8 modifications in guanines that adopt a syn conformation can increase thermal stability. nih.gov NMR studies have shown that these modifications can lead to changes in the hydrogen-bond geometry within the G-tetrad, resulting in observable shifts in the imino proton chemical shifts. nih.govnih.govnih.gov Oxidative lesions at the C8 position, such as 8-oxo-guanine, can significantly destabilize G4 structures by disrupting Hoogsteen hydrogen bonding and π-stacking in the G4 core. mdpi.com

The self-assembly of guanosine monophosphate (GMP) into G-quartet structures is another area where derivatization plays a crucial role. researchgate.netnih.govdoi.orgsemanticscholar.org These self-assemblies can form hydrogels and are influenced by factors such as cation presence, pH, and temperature. researchgate.netnih.govsemanticscholar.org CD spectroscopy is a valuable tool for studying the formation and stability of these supramolecular structures. researchgate.netresearchgate.netnih.gov The thermodynamic stability of GMP self-assemblies is favored under conditions of low temperature and high pressure, and the presence of cations like K+ enhances this stability. researchgate.netnih.gov The hydration water plays a significant role in the thermodynamics of G4 formation, with an entropic gain from the release of hydration water driving the assembly process at higher temperatures. doi.org Derivatization of guanosine with lipophilic moieties can influence whether G-quartet or G-ribbon structures are formed. semanticscholar.org

| System Studied | Modification/Condition | Observed Effects | Techniques Used | Reference |

| DNA G-Quadruplex | C8-modification (e.g., 8-bromo-guanine, 8-oxo-guanine) | Altered thermal stability (stabilizing or destabilizing depending on position); Changes in hydrogen-bond geometry and NMR chemical shifts. | NMR, CD Spectroscopy | nih.govnih.govnih.govmdpi.com |

| Guanosine Monophosphate (GMP) Self-Assembly | Presence of cations (e.g., K+), temperature, pressure | Formation of G-quartet hydrogels; Enhanced stability with K+; Favorable assembly at low temperature and high pressure. | FTIR, NMR, CD Spectroscopy | researchgate.netnih.govdoi.orgsemanticscholar.org |

Biochemical Pathways and Enzymatic Transformations of Guanine

De Novo and Salvage Pathways for Guanine (B1146940) Nucleotide Biosynthesis

Cells employ two primary strategies for producing guanine nucleotides: the de novo synthesis pathway and the salvage pathway. nih.govdifferencebetween.com The de novo pathway constructs purine (B94841) nucleotides from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. nih.govdifferencebetween.com

The de novo synthesis of purines is a highly conserved and energy-intensive process, involving a ten-step enzymatic conversion of phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP). nih.gov This pathway utilizes amino acids, carbon dioxide, and formyl groups as raw materials. nih.gov IMP serves as a crucial branch point, leading to the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). numberanalytics.com

The salvage pathway provides a more energy-efficient alternative by recovering purine bases from the breakdown of nucleic acids or from dietary sources. differencebetween.comlibretexts.org This process is particularly vital in tissues with limited or absent de novo synthesis capabilities, such as the brain. numberanalytics.com The key enzymes in this pathway connect free purine bases like guanine and hypoxanthine (B114508) to PRPP to form the corresponding nucleoside monophosphates. libretexts.org

Enzymatic Steps and Regulation in Purine Metabolism (e.g., IMPDH, GMP synthetase, HGPRT)

The conversion of IMP to GMP is a two-step process. First, Inosine monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme, catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). droracle.ainih.gov This is the first committed step in the biosynthesis of guanine nucleotides. nih.gov Subsequently, GMP synthetase converts XMP to GMP. droracle.aiwikipedia.org

The salvage pathway relies on the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . HGPRT facilitates the conversion of guanine directly to GMP and hypoxanthine to IMP by transferring a ribose-5-phosphate (B1218738) group from PRPP. numberanalytics.comneupsykey.com

Regulation of these pathways is critical to maintain a balanced pool of purine nucleotides. The enzyme amidophosphoribosyltransferase, which catalyzes the first committed step of de novo synthesis, is subject to feedback inhibition by AMP and GMP. numberanalytics.comwikipedia.org This ensures that the cell does not overproduce purine nucleotides. The activity of IMPDH is also regulated, making it a target for some therapeutic agents. droracle.ai

| Enzyme | Pathway | Function | Regulation |

| IMPDH | De Novo | Catalyzes the conversion of IMP to XMP. droracle.ainih.gov | Rate-limiting step in GMP synthesis. nih.gov |

| GMP Synthetase | De Novo | Converts XMP to GMP. droracle.aiwikipedia.org | |

| HGPRT | Salvage | Converts guanine to GMP and hypoxanthine to IMP. numberanalytics.comneupsykey.com | Crucial for purine recycling. neupsykey.com |

Enzymatic Deamination of Guanine by Guanine Deaminase (GDA)

Guanine deaminase (GDA) , also known as guanase, is a key enzyme in the purine degradation pathway. uniprot.orgmdpi.com It belongs to the amidohydrolase superfamily and catalyzes the hydrolytic deamination of guanine, converting it into xanthine (B1682287) and ammonia. uniprot.orgmdpi.com This reaction is the first step in the catabolism of guanine and effectively removes it from the nucleobase pool, which can influence the levels of guanylate nucleotides available for DNA synthesis. ias.ac.innih.gov

Mechanistic Studies of Guanine Deaminase Catalysis

The catalytic mechanism of GDA has been the subject of detailed investigation. It is a metalloenzyme, typically containing a zinc ion in its active site that is crucial for catalysis. ias.ac.innih.gov Studies on GDA from various sources, including Bacillus subtilis and Nitrosomonas europaea, have elucidated the key steps of the reaction. ias.ac.innih.gov

The proposed mechanism involves the following key events:

A water molecule bound to the active site zinc is activated. acs.org

Key amino acid residues, such as glutamate (B1630785) and aspartate, act as proton shuttles. nih.govacs.org In Bacillus subtilis GDA, Aspartate 114 and Glutamate 55 are pivotal. nih.govacs.org In the GDA from Nitrosomonas europaea, two glutamate residues (E79 and E143) are involved in a dual shuttle mechanism. ias.ac.inacs.org

The activated hydroxide (B78521) ion performs a nucleophilic attack on the C2 carbon of the guanine substrate, forming a tetrahedral intermediate. nih.govacs.org

Proton transfers facilitate the cleavage of the C2-N2 bond, leading to the release of ammonia. nih.govacs.org

Finally, the product, xanthine, is released from the active site. nih.gov

Interestingly, computational studies have shown that the enzyme's active site does not alter the tautomeric state of the bound guanine, which remains in its most common form found in aqueous solutions. nih.govacs.org

Development of Real-Time Spectroscopic Assays for GDA Activity

The study of GDA has been somewhat limited compared to other deaminases due to a lack of effective real-time assays. nih.gov However, recent advancements have led to the development of spectroscopic methods for continuously monitoring GDA activity. nih.govacs.org

One innovative approach involves the use of emissive guanine analogs. nih.govacs.org For example, a surrogate substrate based on an isothiazole[4,3-d]pyrimidine core, termed tzGN, has been shown to be effectively deaminated by human GDA. nih.gov The enzymatic conversion of tzGN yields a spectroscopically distinct xanthine analog, tzXN. nih.gov This change in the spectroscopic properties of the molecule allows for the real-time monitoring of the reaction's progress. nih.gov Such assays are valuable for studying the enzyme's kinetics, screening for inhibitors, and understanding its biological function. nih.govlongdom.org

Oxidation Pathways of Guanine (e.g., Ru-catalyzed oxidation)

Guanine is the most easily oxidized of the four DNA bases due to its low redox potential. nih.gov Its oxidation can be induced by various reactive oxygen species (ROS) and can lead to a variety of products, some of which are mutagenic. nih.govnih.gov

One-electron oxidation of guanine generates a guanine radical cation (G•+). nih.gov This radical can then undergo further reactions, including hydration and deprotonation, to form products such as 8-oxo-7,8-dihydroguanine (8-oxoG) and 2,2,4-triamino-5(2H)-oxazolone (Oz). nih.gov The specific oxidation products can vary depending on the DNA structure (single-stranded, double-stranded, or quadruplex) and the oxidizing agent. nih.gov

Advanced Analytical and Methodological Approaches in Guanine Research

Spectroscopic Techniques for Structural and Interaction Studies

A variety of spectroscopic methods are instrumental in elucidating the structural characteristics and interaction dynamics of guanine (B1146940) and its derivatives. These techniques provide a window into the molecular world, revealing details about conformation, electronic transitions, and vibrational modes.

UV-Vis Spectroscopy is a fundamental technique used to study the electronic transitions in guanine. The absorption spectrum of guanine is sensitive to its environment and tautomeric form. For instance, the longer wavelength absorption peak of a fresh guanine solution is observed near 275 nm, but upon UV irradiation, this peak can shift to about 290 nm. ias.ac.in This sensitivity allows for the monitoring of changes in the chemical environment, such as those induced by pH, oxygenation, or irradiation. ias.ac.in

Fluorescence Spectroscopy offers a highly sensitive method for probing the excited-state properties of guanine. Although the intrinsic fluorescence of guanine is generally low, it can be enhanced under certain conditions, such as protonation. nih.gov The fluorescence excitation spectrum of matrix-isolated guanine displays distinct bands, and excitation at these wavelengths results in an emission maximum around 350 nm. nih.gov Changes in the fluorescence spectra can indicate structural alterations or interactions with other molecules. nih.govnih.gov For instance, the formation of G-quadruplex structures can protect certain nucleotides from protonation, leading to less pronounced fluorescence enhancement compared to single- or double-stranded DNA. nih.gov

Resonance Raman (RR) Spectroscopy provides detailed vibrational information about the guanine molecule, offering a "fingerprint" of its chemical structure and bonding. chemrxiv.org This technique has been effectively used to identify marker bands for hydrogen-bonding interactions in guanine-cytosine base pairs. chemrxiv.org By analyzing shifts in the Raman bands, researchers can follow the conformational assembly of nucleic acid complexes during processes like thermal hybridization. chemrxiv.org Surface-enhanced Raman scattering (SERS) and surface-enhanced hyper-Raman scattering (SEHRS) are advanced variations that provide significantly enhanced signals, allowing for the study of guanine at very low concentrations and providing complementary information about its vibrational modes and interactions with surfaces. nih.govacs.org

| Technique | Information Obtained | Key Findings/Applications | Citations |

|---|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions, sensitivity to environment and tautomeric form. | Monitors changes due to pH, oxygenation, and irradiation; peak shifts indicate structural changes. | ias.ac.in |

| Circular Dichroism (CD) | Conformation in chiral environments, base-stacking interactions, and overall geometry. | Differentiates between duplex and G-quadruplex structures; monitors conformational transitions. | nih.govresearchgate.netnih.gov |

| Fluorescence Spectroscopy | Excited-state properties, sensitivity to protonation and structural changes. | Enhanced fluorescence upon protonation; detects structural protection in G-quadruplexes. | nih.govnih.gov |

| Resonance Raman (RR) Spectroscopy | Vibrational "fingerprint," hydrogen-bonding interactions, and conformational assembly. | Identifies marker bands for base pairing; follows hybridization processes. SERS/SEHRS allows for ultra-sensitive detection. | chemrxiv.orgnih.govacs.org |

Chromatographic Separation and Purification Methods for Guanine and Guanine-Rich Oligonucleotides

The isolation and purification of guanine and guanine-rich oligonucleotides are essential for their detailed study. Chromatographic techniques are the cornerstone of these purification strategies, enabling the separation of complex mixtures with high resolution.

Ion-Exchange Chromatography (FPLC)

Fast Performance Liquid Chromatography (FPLC) utilizing ion-exchange principles is a widely used method for the separation and purification of charged biomolecules like guanine and its derivatives. This technique separates molecules based on their net charge at a particular pH. While specific detailed research findings on the use of FPLC for guanine trihydrate were not prevalent in the provided search results, the principles of ion-exchange chromatography are fundamental to the separation of nucleotides and oligonucleotides. The phosphate (B84403) backbone of oligonucleotides provides a strong negative charge, allowing for effective separation on anion-exchange columns.

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation of guanine and its derivatives. helixchrom.com In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Guanine, being a polar compound, can be challenging to retain on traditional C18 columns. helixchrom.comsielc.com However, the use of ion-pairing agents or mixed-mode columns that combine reverse-phase and ion-exchange mechanisms allows for efficient separation. helixchrom.comnih.gov

Several studies have developed RP-HPLC methods for the simultaneous determination of guanine and other nucleobases like xanthine (B1682287) and hypoxanthine (B114508). researchgate.net These methods often utilize a C18 analytical column with a mobile phase containing an organic modifier (like acetonitrile), a buffer to control pH, and an ion-pairing agent. nih.govresearchgate.net For instance, one method successfully separated guanine, hypoxanthine, and xanthine using a mobile phase of 1% acetonitrile (B52724) in acetic acid (50 mM), ammonium (B1175870) acetate (B1210297) (85 mM), and 0.5% methanol. researchgate.net The retention times of guanine and its derivatives are sensitive to the mobile phase composition and pH, allowing for method optimization to achieve baseline separation. nih.gov

| HPLC Mode | Stationary Phase | Mobile Phase Components | Key Application | Citations |

|---|---|---|---|---|

| Reverse-Phase (Ion-Pair) | C18 | KH₂PO₄, Tetrabutylammonium bromide, Acetonitrile | Quantification of guanine nucleotides bound to proteins. | nih.gov |

| Reverse-Phase | ODS Hypersil | Acetic acid, Ammonium acetate, Acetonitrile, Methanol | Simultaneous determination of guanine, xanthine, and hypoxanthine. | researchgate.net |

| Mixed-Mode | Coresep 100 (Core-shell) | Water, Acetonitrile, Ammonium formate | Fast separation of nucleobases including guanine. | helixchrom.com |

| Mixed-Mode | Newcrom AH | Water, Acetonitrile, Ammonium formate | Separation of polar nucleobases like guanine, cytosine, and uracil. | sielc.comsielc.com |

Mass Spectrometry for Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of guanine and its derivatives. Electron ionization (EI) mass spectrometry of guanine reveals a characteristic fragmentation pattern that can be used for its identification. nist.gov More advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide detailed structural information. nih.gov

ESI-MS/MS in negative-ion mode is particularly useful for analyzing nucleotides as it provides insights into the structure of the phosphate and ribose moieties. nih.gov By analyzing the fragmentation patterns, researchers can determine the number of phosphate groups and identify modifications to the sugar or base. nih.gov Ion mobility mass spectrometry further enhances structural characterization by separating ions based on their size and shape, which has been successfully applied to study the conformation of deoxyguanosine clusters and the formation of G-quadruplexes. acs.org

Computational Approaches for Simulating Guanine Interactions and Dynamics

Computational methods, including molecular dynamics (MD) simulations and molecular docking, have become essential for understanding the complex interactions and dynamic behavior of guanine at an atomic level.

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms in guanine-containing systems over time. These simulations have been extensively used to study the structure, dynamics, and stability of G-quadruplexes. nih.govmuni.cz MD studies have shed light on the role of metal cations in stabilizing G-tetrads and the conformational flexibility of the loops connecting the guanine tracts. nih.govmostwiedzy.pl By calculating free energy profiles, MD simulations can probe the thermodynamic and kinetic stability of guanine assemblies. mostwiedzy.pl

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed to study the interaction of guanine and its derivatives with proteins. nih.gov For example, docking studies have been used to investigate the binding of guanine nucleotide derivatives to the active sites of GTP-binding proteins. researchgate.net These simulations can help identify key amino acid residues involved in guanine recognition and provide insights into the molecular basis of protein-ligand interactions. nih.govnih.gov

Integration of Experimental and Theoretical Methods for Comprehensive Mechanistic Elucidation and Structural Characterization

The most powerful insights into the behavior of guanine are often gained through the integration of experimental and theoretical approaches. Combining spectroscopic data with computational simulations allows for a more complete and accurate picture of guanine's structure and function.

For instance, the interpretation of complex experimental spectra, such as those from UV-Vis, CD, and Raman spectroscopy, can be greatly aided by theoretical calculations. acs.orgphyschemres.orgnih.gov Quantum mechanical (QM) calculations can predict the electronic and vibrational spectra of different guanine tautomers and conformers, which can then be compared with experimental results to assign spectral features and identify the species present in a sample. nih.govacs.org

Q & A

Q. How can the purity of 2-Amino-1H-purin-6(9H)-one trihydrate be validated in synthesized samples?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on characteristic peaks for the purine ring (e.g., NH at δ 6.5–7.5 ppm and carbonyl groups at δ 160–170 ppm). Complement this with high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) at 254 nm to quantify purity . For trihydrate confirmation, thermogravimetric analysis (TGA) should show a 13–15% mass loss at 100–150°C, corresponding to water release.

Q. What experimental strategies are recommended for crystallographic analysis of 2-Amino-1H-purin-6(9H)-one trihydrate?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement). Key parameters:

Q. How does 2-Amino-1H-purin-6(9H)-one trihydrate function in nucleic acid systems?

- Methodological Answer : As guanine’s tautomer, it participates in Watson-Crick base pairing with cytosine. Investigate its role via UV-Vis spectroscopy (λmax ~ 275 nm in neutral pH) and circular dichroism (CD) to monitor conformational changes in DNA/RNA hybrids. Compare its hydrogen-bonding capacity with anhydrous guanine using isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can contradictions in solubility data for 2-Amino-1H-purin-6(9H)-one trihydrate be resolved?

- Methodological Answer : Re-evaluate solubility under controlled conditions (e.g., pH 7.4 PBS buffer vs. organic solvents) using a shake-flask method paired with HPLC quantification. For polar solvents (e.g., DMSO), account for hydrate dissociation by comparing Karl Fischer titration results with theoretical water content .

Q. What experimental design optimizes the quantification of 2-Amino-1H-purin-6(9H)-one trihydrate in complex matrices?

- Methodological Answer : Apply a Quality-by-Design (QbD) approach using Box-Behnken or central composite designs. Variables:

Q. How do computational models predict the interaction of 2-Amino-1H-purin-6(9H)-one trihydrate with riboswitches?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the guanine riboswitch (PDB: 3Q3Z) as a template. Key steps:

- Parameterize the trihydrate’s partial charges via density functional theory (DFT).

- Simulate binding free energies (ΔG) and compare with analogs like (Z)-2-amino-1H-purin-6(9H)-one oxime (KD ~ 0.8 µM) .

Q. What strategies mitigate hydrate instability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic TGA and powder XRD analyses. Stabilization methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.